Chemical Identity
The compound 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide is a synthetic organic molecule with the chemical formula C7H9BrN2OS and a molecular weight of approximately 249.13 g/mol. It is recognized by its CAS number, which is essential for identifying chemicals in various databases.
Classification
This compound falls under the category of acetamides, specifically those containing thiophene and bromine substituents. Acetamides are known for their diverse applications in pharmaceuticals and agrochemicals, often exhibiting biological activity due to their structural diversity.
Methods
The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide typically involves several steps:
Technical Details
The reaction conditions, such as temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts (if necessary), play a crucial role in optimizing yield and purity. Typically, yields can vary based on these parameters, but careful control can lead to high-purity products suitable for further applications.
Structure
The molecular structure of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide features a thiophene ring substituted with a bromine atom at the 5-position and an amino group attached to an acetamide moiety. The structural representation can be described using:
CC(C)N(C1=CC=C(S1)Br)C(=O)C
UYXHUSPUPNOBBD-UHFFFAOYSA-N
Reactions
The compound can participate in various chemical reactions typical for acetamides, including:
Technical Details
Kinetics and mechanisms of these reactions can be influenced by factors such as solvent polarity and temperature. For instance, nucleophilic substitutions generally proceed faster in polar aprotic solvents.
The mechanism of action for compounds like 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide often relates to their biological activities. While specific studies on this compound may be limited, similar acetamides have been shown to interact with biological targets such as enzymes or receptors.
Physical Properties
Chemical Properties
Relevant data such as melting point, boiling point, and solubility profiles are crucial for practical applications but require experimental determination for precise values.
The compound 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide has potential applications in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6